1-Bromo-11-(1-ethoxyethoxy)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-11-(1-ethoxyethoxy)undecane is an organic compound with the molecular formula C15H31BrO2. It is a brominated ether, characterized by the presence of a bromine atom and an ethoxyethoxy group attached to an undecane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-11-(1-ethoxyethoxy)undecane can be synthesized through a multi-step process involving the bromination of undecanol followed by etherification. The general synthetic route includes:
Bromination: 11-Undecanol is reacted with phosphorus tribromide (PBr3) to form 11-bromo-1-undecanol.
Etherification: The 11-bromo-1-undecanol is then reacted with ethylene glycol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-11-(1-ethoxyethoxy)undecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-11-(1-ethoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-11-(1-ethoxyethoxy)undecane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-11-hydroxyundecane: Similar structure but with a hydroxyl group instead of an ethoxyethoxy group.
1-Bromo-11-methoxyundecane: Contains a methoxy group instead of an ethoxyethoxy group.
1-Bromo-11-(2-methoxyethoxy)undecane: Features a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness: 1-Bromo-11-(1-ethoxyethoxy)undecane is unique due to the presence of the ethoxyethoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
73010-84-1 |
---|---|
Molekularformel |
C15H31BrO2 |
Molekulargewicht |
323.31 g/mol |
IUPAC-Name |
1-bromo-11-(1-ethoxyethoxy)undecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-17-15(2)18-14-12-10-8-6-4-5-7-9-11-13-16/h15H,3-14H2,1-2H3 |
InChI-Schlüssel |
ZCJSUBNAWABAJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.